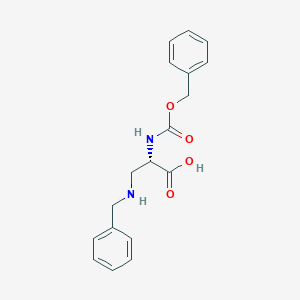

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Descripción general

Descripción

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of both benzylamino and benzyloxycarbonylamino groups attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.

Formation of the Benzylamino Group: The protected amino acid is then reacted with benzylamine to introduce the benzylamino group.

Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzylamino and benzyloxycarbonylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : (S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is primarily used as a building block in the synthesis of peptides. Its structure allows for the introduction of an alanine unit with specific stereochemistry into peptide sequences.

Key Features :

- Protects the amino group during synthesis, preventing premature reactions.

- The benzyl group can be removed post-synthesis to reveal active β-benzylamine.

Applications in Peptide Synthesis :

- Development of therapeutic peptides.

- Synthesis of enzyme inhibitors.

- Creation of functional peptides for biological studies.

Drug Development

Overview : The compound's unique properties make it a candidate for developing new therapeutic agents, particularly in treating neurodegenerative diseases and cancer.

Case Studies :

- Research indicates potential roles in inhibiting enzymes associated with conditions like Alzheimer's and Parkinson's diseases. Studies have shown that compounds similar to (S)-Cbz-protected alanine can modulate neurotransmitter activity, suggesting a therapeutic avenue for neuropharmacology .

| Disease Target | Mechanism of Action | Research Findings |

|---|---|---|

| Alzheimer's | Enzyme inhibition | Potential to reduce amyloid plaque formation |

| Parkinson's | Neurotransmitter modulation | May enhance dopaminergic signaling |

| Cancer | Apoptosis induction | In vitro studies show cytotoxic effects on cancer cells |

Chemical Biology Research

This compound serves as an important tool in chemical biology for studying various biological processes.

Applications :

- Investigating protein interactions and modifications.

- Exploring the structure-function relationships of peptides.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Routes :

- Multi-step synthesis involving the protection and deprotection of functional groups.

| Reaction Type | Description |

|---|---|

| Deprotection | Removal of the benzyloxycarbonyl group under acidic conditions to yield free amine. |

| Coupling Reactions | Formation of peptide bonds with other amino acids or carboxylic acids. |

Mecanismo De Acción

The mechanism of action of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxycarbonylamino groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)butanoic acid: Similar structure but with an additional carbon in the backbone.

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)pentanoic acid: Similar structure but with two additional carbons in the backbone.

Uniqueness: (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is unique due to its specific combination of benzylamino and benzyloxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides and other bioactive molecules, where precise control over stereochemistry and functional group placement is crucial.

Actividad Biológica

(S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, with the CAS number 160885-24-5, is a compound that has garnered interest in scientific research due to its structural properties and potential applications in organic synthesis and biological studies. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 328.36 g/mol

- CAS Number : 160885-24-5

The compound features a chiral center, which contributes to its unique biological properties. The presence of the benzylamino and benzyloxycarbonyl groups enhances its reactivity and interaction with various biological targets.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including protection of the amino group and introduction of the benzyl and benzyloxycarbonyl groups. A common synthetic route is as follows:

- Protection of Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.

- Introduction of Benzyl Group : Reacting with appropriate reagents to form the desired structure.

- Deprotection : Removing protecting groups to yield the final product.

This multi-step process allows for high yields and purity, making it suitable for both laboratory research and potential industrial applications .

The compound's structural features suggest several potential mechanisms through which it may exert biological effects:

- Enzyme Inhibition : It may inhibit enzymes involved in neurodegenerative diseases, similar to other amino acids with structural similarities.

- Neurotransmitter Activity : Due to its resemblance to neurotransmitters, it could influence synaptic plasticity and neuronal signaling pathways.

- Modulation of Protein Interactions : The benzyl and benzyloxycarbonyl groups may interact with specific receptors or enzymes, modulating their activity during biochemical processes .

Study 1: Neuropharmacological Implications

Research indicates that compounds structurally similar to this compound may influence synaptic plasticity. In vitro studies have shown that such compounds can enhance neuronal signaling pathways, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Study 2: Peptide Synthesis Applications

This compound is utilized as a building block in peptide synthesis. Its unique combination of protecting groups allows for selective modifications during peptide assembly, which is crucial for developing therapeutics targeting various diseases .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 160885-24-5 | 328.36 g/mol | Precursor for biologically active peptides |

| (S)-2-Amino-3-(Benzylamino)Propanoic Acid | [Not available] | [Not available] | Potential neurotransmitter activity |

| Benzylamine Derivatives | [Various] | [Various] | Enzyme inhibition in neurobiology |

Propiedades

IUPAC Name |

(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOFSCUNXESMA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472535 | |

| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-24-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.